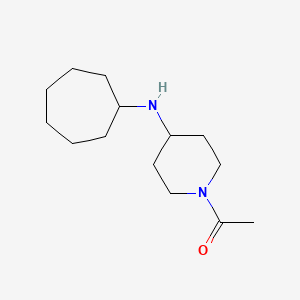

1-acetyl-N-cycloheptylpiperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(cycloheptylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c1-12(17)16-10-8-14(9-11-16)15-13-6-4-2-3-5-7-13/h13-15H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBHTMKHSRKCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic Potential of 1-Acetyl-N-cycloheptylpiperidin-4-amine in Drug Discovery

Executive Summary: The Pharmacophore Perspective

In the landscape of modern drug discovery, 1-acetyl-N-cycloheptylpiperidin-4-amine represents a highly specific, "privileged" scaffold that bridges the gap between fragment-based drug design (FBDD) and lead optimization. While often cataloged as a building block, its structural architecture—a piperidine core substituted with a polar acetyl cap and a lipophilic cycloheptyl moiety—offers unique utility as a chemical probe.

This guide analyzes the molecule not merely as an intermediate, but as a functional pharmacophore probe used to interrogate hydrophobic pockets in enzymes (specifically sterol reductases ) and G-protein coupled receptors (GPCRs, particularly chemokine and sigma receptors ).

Key Technical Insights

-

Scaffold Class: 4-Aminopiperidine (4-AP).

-

Primary Mechanism: Modulation of ergosterol/cholesterol biosynthesis pathways and allosteric GPCR binding.

-

Structural Role: The cycloheptyl group acts as a "hydrophobic anchor," while the 1-acetyl group serves as a "polarity modulator," reducing the basicity of the piperidine nitrogen to focus interactions solely on the exocyclic amine.

Chemical Biology & SAR Analysis

To understand the therapeutic potential, we must deconstruct the molecule into its functional domains. This section explains the causality behind using this specific derivative in screening libraries.

Structural Deconstruction

| Domain | Chemical Feature | Biological Function |

| Piperidine Core | Semi-rigid heterocycle | Provides a defined spatial orientation for substituents; mimics the transition state of various enzymatic reactions. |

| N-Cycloheptyl | C7 Cycloalkane (Lipophilic) | Hydrophobic Anchor: Fills large, non-polar pockets (e.g., the substrate channel of Sterol C14-reductase). The 7-membered ring offers slightly more flexibility and volume than a cyclohexyl or phenyl group. |

| 4-Amine Linker | Secondary Amine (Basic) | Hydrogen Bond Donor/Acceptor: Critical for ionic interaction with aspartate/glutamate residues in the target binding site. |

| 1-Acetyl Group | Amide Cap (Neutral) | Selectivity Filter: Unlike a free amine or benzyl group, the acetyl cap removes the positive charge at the N1 position. This prevents non-specific binding to the hERG channel (reducing cardiotoxicity risk) and forces the target to recognize the other end of the molecule. |

Therapeutic Targets

A. Antifungal Agents (Ergosterol Biosynthesis)

Research indicates that 4-aminopiperidines are potent inhibitors of the fungal ergosterol biosynthesis pathway, specifically targeting Sterol C14-reductase (ERG24) and Sterol C8-isomerase (ERG2) .

-

Mechanism: The cycloheptyl-amine motif mimics the high-energy carbocation intermediate formed during sterol reduction.

-

SAR Insight: While long-chain N-substituents (e.g., dodecyl, benzyl) often yield nanomolar potency, the 1-acetyl variant is crucial for Fragment-Based Screening . If the 1-acetyl fragment shows even micromolar activity, it confirms that the cycloheptyl-amine interaction is the primary driver of binding, allowing researchers to subsequently optimize the N1-tail for potency without altering the core binding mode.

B. CNS Targets (Sigma-1 & CCR5)

The N-cycloheptylpiperidin-4-amine core is structurally homologous to ligands for the Sigma-1 receptor (a chaperone protein involved in neuroprotection) and CCR5 (chemokine receptor).

-

Sigma-1: Ligands typically require a basic nitrogen flanked by hydrophobic regions. The cycloheptyl group provides the necessary bulk to occupy the Sigma-1 hydrophobic pocket.

-

Application: This molecule serves as a "low-molecular-weight probe" to test the druggability of these receptors before attaching heavier metabolic stabilizers.

Experimental Protocols

This section details self-validating workflows for synthesizing and testing the molecule.

Synthesis: Reductive Amination Workflow

Objective: Synthesize 1-acetyl-N-cycloheptylpiperidin-4-amine with >95% purity. Reaction Type: Reductive Amination (Direct).

Reagents:

-

Substrate: 1-Acetyl-4-piperidone (CAS: 32161-06-1).

-

Amine Source: Cycloheptylamine (CAS: 5452-35-7).

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) – Chosen for its mildness compared to NaCNBH3, avoiding toxic cyanide byproducts.

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Protocol:

-

Imine Formation: In a dry round-bottom flask under N2 atmosphere, dissolve 1-Acetyl-4-piperidone (1.0 eq) and Cycloheptylamine (1.1 eq) in DCE (0.1 M concentration).

-

Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 1 hour. Checkpoint: Solution may turn slightly yellow.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes. Reasoning: Portion-wise addition prevents runaway exotherms.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH4OH).

-

Quench: Quench with saturated aqueous NaHCO3. Stir for 20 minutes to decompose borate complexes.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Since the product is a secondary amine, purify via Flash Column Chromatography using a gradient of DCM to 10% MeOH/DCM (with 1% Et3N to prevent streaking).

Visualization: Synthesis Pathway

Caption: One-pot reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for mild, selective reduction of the imine intermediate.

Biological Evaluation: Ergosterol Biosynthesis Inhibition

Context: Validating the antifungal potential of the scaffold.

Assay Logic

To verify if the molecule hits the target (Sterol C14-reductase), we measure the accumulation of sterol intermediates. Inhibition leads to a buildup of ignosterol (a methylated sterol) and a depletion of ergosterol .

Protocol: Sterol Quantitation via GC-MS

-

Culture: Grow Candida albicans (strain SC5314) in RPMI 1640 media.

-

Treatment: Treat log-phase cells with the test compound (1-acetyl-N-cycloheptylpiperidin-4-amine) at 0.5x, 1x, and 2x MIC concentrations for 16 hours.

-

Control: Fluconazole (Positive control) and DMSO (Vehicle).

-

-

Saponification: Harvest cells, wash with PBS. Resuspend in alcoholic KOH (25% m/v KOH in 60% EtOH). Heat at 85°C for 1 hour. Reasoning: This lyses the cells and hydrolyzes sterol esters into free sterols.

-

Extraction: Extract non-saponifiable lipids with n-heptane.

-

Derivatization: Evaporate heptane. Derivatize with TMS (Trimethylsilyl) reagent (BSTFA + 1% TMCS) at 60°C for 30 mins.

-

Analysis: Inject into GC-MS.

-

Success Metric: A shift in the sterol profile showing high levels of fecosterol or episterol (precursors) and low ergosterol indicates blockade at C14-reductase or C8-isomerase.

-

Visualization: Mechanism of Action

Caption: The molecule targets the post-squalene ergosterol pathway, mimicking high-energy carbocation intermediates to inhibit ERG24/ERG2 enzymes.

References

-

Reis, H., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7203. [Link]

-

Muller, C., et al. (2012). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Current Medicinal Chemistry, 19(29). [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54062080, 1-Acetyl-N-cycloheptylpiperidin-4-amine.[Link]

-

Ruhland, T., et al. (2002). Library generation of 4-aminopiperidines via a reductive amination route.[1][2] Journal of Combinatorial Chemistry, 4(6). [Link]

Sources

A Predictive Analysis of the Biological Activity of 1-acetyl-N-cycloheptylpiperidin-4-amine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of the novel chemical entity, 1-acetyl-N-cycloheptylpiperidin-4-amine. In the absence of direct published literature on this specific compound, this document leverages a predictive approach based on a thorough review of structurally related molecules. By dissecting the core scaffold and its substituents, we extrapolate potential therapeutic targets and biological effects, offering a scientifically grounded framework for future research and drug development efforts. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel piperidine-based compounds.

Introduction: Rationale for a Predictive Analysis

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an attractive starting point for the design of novel therapeutics. The specific compound of interest, 1-acetyl-N-cycloheptylpiperidin-4-amine, combines several key structural features: a 1-acetyl-piperidine core, a 4-amino linkage, and an N-cycloheptyl substituent.

A comprehensive search of the scientific literature and chemical databases reveals a notable absence of studies specifically investigating the biological activity of 1-acetyl-N-cycloheptylpiperidin-4-amine. This knowledge gap presents both a challenge and an opportunity. This guide, therefore, adopts a predictive and proactive stance. By systematically evaluating the known biological activities of structurally analogous compounds, we can construct a well-informed hypothesis regarding the potential pharmacology of this novel molecule. This approach allows for the rational design of a targeted research program to synthesize and validate these predictions.

Deconstruction of the Core Scaffold: Known Biological Activities of Related Compounds

To predict the biological profile of 1-acetyl-N-cycloheptylpiperidin-4-amine, we will examine the established activities of its constituent fragments and closely related analogues.

The 4-Aminopiperidine Core: A Versatile Pharmacophore

The 4-aminopiperidine moiety is a common feature in a wide range of biologically active molecules. Its basic nitrogen atom can participate in key hydrogen bonding interactions with protein targets, while the piperidine ring acts as a non-planar scaffold.

-

Antiviral Activity: Derivatives of 4-aminopiperidine have been identified as inhibitors of Hepatitis C Virus (HCV) assembly.[1] These compounds disrupt the co-localization of HCV core proteins with lipid droplets, a critical step in the viral life cycle.[1]

-

Antifungal Properties: Certain N-substituted 4-aminopiperidines exhibit potent antifungal activity, targeting ergosterol biosynthesis.[2] Specifically, they have been shown to inhibit sterol C14-reductase and sterol C8-isomerase in fungal pathogens.[2]

-

Antihistaminic Effects: The piperidine ring is a core component of many H1 antihistamines, including non-sedating agents like loratadine.[3]

-

Antimicrobial and Cytotoxic Potential: Substituted (piperidin-4-yl)adamantane-1-carboxylates have demonstrated in vitro antimicrobial and antifungal activity against various microbial strains.[4]

The N-cycloalkyl Substituent: Modulator of Potency and Selectivity

The cycloheptyl group attached to the 4-amino nitrogen is a bulky, lipophilic moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

-

Hydrophobic Interactions: The N-cycloalkyl group can engage in hydrophobic and van der Waals interactions within the binding pockets of target proteins.[5] The size and lipophilicity of this group are often critical for potency.[5]

-

Influence on Antifungal Activity: In a series of 4-aminopiperidine-based antifungal agents, the nature of the N-substituent was found to be a key determinant of activity.[2] While the direct analogue was not reported, the study highlights the importance of this position for target engagement.

The 1-Acetyl Group: A Bioisosteric Consideration

The acetyl group on the piperidine nitrogen neutralizes the basicity of this nitrogen and introduces a hydrogen bond acceptor.

-

Intermediate in Synthesis: 1-Acetylpiperidin-4-amine is recognized as an important intermediate in the synthesis of piperidine-based drugs.[6] Its primary utility in the literature is as a chemical building block.[6][7]

-

Modulation of CNS Effects: In the development of non-sedating antihistamines, conversion of a basic tertiary amine on the piperidine ring to a neutral carbamate was shown to reduce central nervous system (CNS) effects while retaining antihistamine potency.[3] The 1-acetyl group can be considered a bioisostere of such a carbamate, suggesting it may limit blood-brain barrier penetration.

Predicted Biological Activity Profile of 1-acetyl-N-cycloheptylpiperidin-4-amine

Based on the analysis of its structural components, we can hypothesize the following potential biological activities for 1-acetyl-N-cycloheptylpiperidin-4-amine:

Table 1: Predicted Biological Activities and Rationale

| Predicted Biological Activity | Rationale | Key Structural Contributor(s) |

| Antifungal | Structurally similar to known antifungal 4-aminopiperidines that inhibit ergosterol biosynthesis.[2] | 4-aminopiperidine core, N-cycloheptyl group |

| Antiviral (e.g., HCV) | The 4-aminopiperidine scaffold is a known inhibitor of HCV assembly.[1] | 4-aminopiperidine core |

| Antimicrobial | Adamantane-bearing piperidine derivatives show broad antimicrobial activity.[4] | 4-aminopiperidine core |

| FXR Partial Agonism | 1-(4-aminophenylacetyl)piperidine derivatives are potent and selective FXR partial agonists for metabolic disorders.[8] While the linkage is different, the core piperidine and amino functionality are present. | Piperidine core, amino functionality |

It is less likely that the compound will exhibit significant CNS activity due to the presence of the 1-acetyl group, which is expected to decrease its basicity and ability to cross the blood-brain barrier.

Proposed Research and Development Workflow

To validate the predicted biological activities, a systematic experimental workflow is proposed. This workflow encompasses the synthesis, characterization, and biological evaluation of 1-acetyl-N-cycloheptylpiperidin-4-amine.

Chemical Synthesis

A plausible synthetic route to 1-acetyl-N-cycloheptylpiperidin-4-amine would involve the reductive amination of 1-acetyl-4-piperidone with cycloheptylamine.

Caption: Proposed synthetic workflow for 1-acetyl-N-cycloheptylpiperidin-4-amine.

Experimental Protocol: Reductive Amination

-

To a solution of 1-acetyl-4-piperidone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added cycloheptylamine (1.1 eq).

-

The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1-acetyl-N-cycloheptylpiperidin-4-amine.

-

The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation Workflow

A tiered screening approach is recommended to efficiently assess the biological activity of the synthesized compound.

Caption: Proposed workflow for the biological evaluation of 1-acetyl-N-cycloheptylpiperidin-4-amine.

Table 2: Detailed Experimental Protocols for Biological Assays

| Assay | Protocol |

| Antifungal Susceptibility | The minimum inhibitory concentration (MIC) will be determined using the broth microdilution method according to CLSI guidelines. The compound will be tested against a panel of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. |

| Antiviral (HCV) | A human hepatoma cell line harboring an HCV subgenomic replicon expressing luciferase will be used. Cells will be treated with serial dilutions of the compound, and antiviral activity will be quantified by measuring the reduction in luciferase activity. |

| Antibacterial Susceptibility | The MIC will be determined by broth microdilution against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. |

| FXR Reporter Assay | A cell line co-transfected with a plasmid encoding the full-length human FXR and a reporter plasmid containing FXR response elements upstream of a luciferase gene will be utilized. Cells will be treated with the compound, and FXR activation will be measured by the induction of luciferase expression. |

| Cytotoxicity | The 50% cytotoxic concentration (CC50) will be determined in relevant mammalian cell lines (e.g., HepG2, HEK293) using a standard cell viability assay, such as the MTT or CellTiter-Glo assay. |

| In Vitro ADME | Standard assays will be conducted to determine aqueous solubility (nephelometry), cell permeability (PAMPA), and metabolic stability in liver microsomes. |

Conclusion and Future Perspectives

While there is currently no direct experimental data on the biological activity of 1-acetyl-N-cycloheptylpiperidin-4-amine, a systematic analysis of its structural components allows for the formulation of a strong, data-driven hypothesis. The presence of the 4-aminopiperidine core, coupled with the N-cycloheptyl substituent, strongly suggests potential as an antifungal or antiviral agent. The proposed research workflow provides a clear and logical path to synthesize this novel compound and rigorously test these predictions. The findings from these studies will not only elucidate the pharmacological profile of this specific molecule but also contribute to the broader understanding of structure-activity relationships within the versatile 4-aminopiperidine class of compounds.

References

- Kugler, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7291.

- MacMillan, S. N., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS medicinal chemistry letters, 9(12), 1224–1229.

-

Villani, F. J., et al. (1986). N-substituted 11-(4-piperidylene)-5,6-dihydro-11H-benzo-[1][9]cyclohepta [1,2-b]pyridines. Antihistamines with no sedating liability. Arzneimittel-Forschung, 36(9), 1311–1314.

- Sadyrbaeva, T. S., et al. (2026, January 27). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)

- Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 300, 118460.

Sources

- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-substituted 11-(4-piperidylene)-5,6-dihydro-11H-benzo-[5,6]cyclohepta [1,2-b]pyridines. Antihistamines with no sedating liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Cyclohexylpiperidin-4-amine|Research Chemical [benchchem.com]

- 6. 1-Acetylpiperidin-4-amine | 160357-94-8 [chemicalbook.com]

- 7. CAS 160357-94-8: 1-Acetylpiperidin-4-amine | CymitQuimica [cymitquimica.com]

- 8. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

toxicology and safety profile of 1-acetyl-N-cycloheptylpiperidin-4-amine

An in-depth technical guide on the toxicology, safety profile, and handling protocols for 1-acetyl-N-cycloheptylpiperidin-4-amine (CAS 415947-24-9).

Technical Guidance for Research & Development

Executive Summary & Compound Identification

1-acetyl-N-cycloheptylpiperidin-4-amine is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the synthesis of G-protein coupled receptor (GPCR) ligands (specifically CCR5 antagonists and sigma receptor modulators) and antifungal agents.[1]

As a secondary amine with a lipophilic cycloheptyl tail, this compound exhibits distinct physicochemical properties that dictate its safety profile. While it lacks a comprehensive public REACH dossier, its toxicological risks can be accurately extrapolated from Structure-Activity Relationships (SAR) of the 4-aminopiperidine scaffold and vendor safety data.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 1-(4-(cycloheptylamino)piperidin-1-yl)ethanone |

| CAS Number | 415947-24-9 |

| Molecular Formula | C₁₄H₂₆N₂O |

| Molecular Weight | 238.37 g/mol |

| MDL Number | MFCD01652803 |

| Physical State | Solid (typically off-white powder) or viscous oil depending on purity/salt form |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water (unless protonated) |

Hazard Characterization (GHS & SAR Analysis)

Expert Insight: The toxicity of this compound is driven by two functional motifs: the basic secondary amine (irritation/corrosion potential) and the lipophilic cycloheptyl ring (enhanced membrane permeability).

GHS Classification (Harmonized)

Based on data from analogous 4-aminopiperidines (e.g., 1-acetyl-4-aminopiperidine) and vendor notifications, the following GHS classifications apply:

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[2] | H302 |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |

Structural Alerts & Predictive Toxicology

-

Secondary Amine Functionality (pKa ~10.5):

-

Mechanism: The nitrogen at the 4-position is highly basic. Upon contact with mucous membranes (eyes, lungs), it protonates, extracting hydrogen ions from moisture, leading to local pH spikes and caustic irritation.

-

Risk: High risk of chemical burns if left on skin under occlusion.

-

-

Cycloheptyl Moiety (Lipophilicity):

-

Mechanism: The 7-membered ring increases the LogP (estimated ~1.8–2.2). This facilitates rapid passive diffusion across the stratum corneum and blood-brain barrier (BBB).

-

Systemic Risk: Unlike hydrophilic amines, this compound can distribute centrally. Acute systemic toxicity may manifest as CNS depression or excitation (tremors) if ingested in high doses.

-

-

Acetyl Group (Amide):

-

Stability: The N1-acetyl group is metabolically stable compared to free amines but can be hydrolyzed by amidases in the liver. It generally reduces the acute toxicity compared to the free N-benzyl analogs.

-

Predicted Toxicokinetics & Metabolism

Understanding the metabolic fate is crucial for designing in vivo studies or interpreting cytotoxicity data.

Metabolic Pathways

The compound is predicted to undergo Phase I metabolism primarily via Cytochrome P450 enzymes.

-

N-Dealkylation (Major Route): CYP-mediated oxidation at the alpha-carbon of the cycloheptyl ring, leading to ring scission or removal of the cycloheptyl group, yielding 1-acetyl-4-aminopiperidine.

-

Amide Hydrolysis (Minor Route): Enzymatic cleavage of the acetyl group to release the free piperidine secondary amine.

Visualization: Predicted Metabolic Fate

The following diagram illustrates the logical flow of metabolic degradation and the associated bio-activation risks.

Figure 1: Predicted metabolic degradation pathways showing the primary dealkylation route and potential bioactive metabolites.

Occupational Hygiene & Handling Protocols

For researchers synthesizing or screening this compound, standard laboratory safety is insufficient due to the irritation potential. The following "Self-Validating" protocol ensures containment.

Engineering Controls

-

Primary Containment: All weighing and transfer of the solid must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >0.5 m/s.

-

Dissolution: Prepare stock solutions (e.g., 10mM in DMSO) immediately to minimize dust exposure.

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Level | Rationale |

| Respiratory | N95 or P100 Respirator | Required if handling >100mg of dry powder outside a hood. Prevents inhalation of basic dust. |

| Hands | Nitrile Gloves (Double gloving recommended) | The lipophilic cycloheptyl group may facilitate permeation through thin latex. |

| Eyes | Chemical Splash Goggles | Safety glasses are insufficient due to the high risk of severe irritation (H319). |

Emergency Response (Spill & Exposure)

-

Skin Contact: Wash with 5% acetic acid (dilute vinegar) followed by soap and water. Rationale: The weak acid neutralizes the basic amine immediately, preventing chemical burns.

-

Spill Cleanup: Do not sweep dry dust. Cover with a damp paper towel (soaked in dilute weak acid) to suppress dust, then wipe up.

Experimental Toxicology: Validation Workflows

If you are introducing this compound into a biological assay (e.g., cell culture), you must validate its cytotoxicity window to differentiate specific effects from general necrosis.

Protocol: Determination of CC50 (Cytotoxic Concentration 50%)

Use this protocol to establish the "Safe Window" for efficacy testing.

-

Cell Line Selection: HepG2 (Liver metabolic proxy) and HEK293 (Kidney/General).

-

Preparation:

-

Dissolve compound in DMSO to 100 mM (Stock).

-

Serial dilute in culture media (DMEM + 10% FBS) to: 100 μM, 30 μM, 10 μM, 3 μM, 1 μM.

-

Critical Step: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

-

-

Incubation: 24 hours at 37°C, 5% CO₂.

-

Readout: MTT or CellTiter-Glo assay.

-

Calculation: Plot % Viability vs. Log[Concentration].

-

Acceptance Criteria: If CC50 < 10 μM, the compound is considered highly cytotoxic and may require structural modification (e.g., reducing lipophilicity).

-

Visualization: Safety Assessment Logic

The following decision tree guides the researcher through the safety evaluation process.

Figure 2: Decision matrix for qualifying the compound for biological screening.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122563, 1-Acetyl-4-piperidone (Precursor). Retrieved from [Link]

-

MDPI (2021). Synthesis, Biological Evaluation, and SAR of 4-Aminopiperidines as Novel Antifungal Agents. (Contextual SAR data). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Piperidine derivatives and secondary amines. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Systematic Approach to Optimal Solvent Selection for 1-acetyl-N-cycloheptylpiperidin-4-amine

Abstract

The selection of an appropriate solvent is a critical determinant of success in numerous stages of pharmaceutical development, including synthesis, purification, crystallization, and formulation.[1][2] This document provides a comprehensive, multi-faceted guide for identifying the optimal solvent system for 1-acetyl-N-cycloheptylpiperidin-4-amine, a complex heterocyclic molecule. We present a workflow that integrates theoretical prediction with systematic experimental validation. The protocols detailed herein are designed to be self-validating, providing researchers with a robust framework for making informed, data-driven decisions that account for solubility, solution stability, and practical process considerations.

Introduction: The Critical Role of Solvent Selection

1-acetyl-N-cycloheptylpiperidin-4-amine is a molecule with distinct structural features that dictate its physicochemical behavior. Understanding these features is the first step in a logical solvent selection process. The choice of solvent can profoundly impact reaction kinetics, impurity profiles, crystal morphology, and ultimately, the bioavailability of an active pharmaceutical ingredient (API).[2] A poorly chosen solvent can lead to low yields, difficult purifications, or unstable formulations. Therefore, a systematic and scientific approach to solvent selection is not merely a matter of convenience but a fundamental aspect of process chemistry and drug development.[3][4]

Molecular Structure Analysis of 1-acetyl-N-cycloheptylpiperidin-4-amine

A rational solvent selection strategy begins with an analysis of the solute's structure. The principle of "like dissolves like" serves as a foundational guide.[5]

-

Tertiary Amide: The N-acetyl group on the piperidine ring creates a tertiary amide. This group is polar and can act as a hydrogen bond acceptor, but it is not a hydrogen bond donor. N-acetylation removes the basicity of the piperidine nitrogen and reduces the molecule's overall polarity compared to a non-acetylated precursor.[6][7]

-

Secondary Amine: The amine at the 4-position is secondary, substituted with a large cycloheptyl group. This amine is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. It also imparts basicity to the molecule.

-

Cycloheptyl and Piperidine Moieties: The cycloheptyl group is a large, non-polar, hydrophobic alkyl substituent.[8] Combined with the saturated piperidine ring, this part of the molecule contributes significant non-polar character, which will limit solubility in highly polar solvents like water.

Inference: The molecule possesses a dual character: polar, hydrogen-bonding functional groups (amide, secondary amine) and significant non-polar, hydrophobic regions (cycloheptyl and piperidine backbone). This suggests that optimal solubility will likely be found in solvents of intermediate polarity or in solvent mixtures that can effectively solvate both the polar and non-polar domains of the molecule.

Predictive Approaches for Pre-Screening Solvents

Before extensive benchwork, computational models can be employed to narrow the field of potential solvents, saving significant time and resources. These models use chemical structure to predict thermodynamic properties and solute-solvent interactions.[9]

Hansen Solubility Parameters (HSP)

HSP theory is based on the principle that "like dissolves like" by deconstructing the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.[10]

Each molecule (solute and solvent) can be described by a point in 3D "Hansen space." The distance (Ra) between the solute and a solvent in this space is calculated, and a Relative Energy Difference (RED) number is derived. A RED number less than 1 indicates high affinity and likely solubility.[11][12] This method is a powerful screening tool for identifying promising solvents or designing optimal solvent mixtures.[13][14]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a more advanced method that uses quantum chemical calculations to predict thermodynamic properties, including solubility, from first principles.[15][16] It calculates the chemical potential of a compound in any solvent or solvent mixture, providing highly accurate quantitative solubility predictions.[17][18] This in silico screening can rank solvents by their predicted solubilizing power, guiding the experimental design and reducing the number of physical tests required.[19][20][21]

Experimental Workflow for Optimal Solvent Determination

The following section details a systematic, multi-step experimental protocol for identifying and validating the optimal solvent for 1-acetyl-N-cycloheptylpiperidin-4-amine.

Workflow Diagram

Caption: Workflow for systematic solvent selection and validation.

Protocol: Preliminary Qualitative Screening

Objective: To rapidly identify solvents in which the compound has poor solubility at room temperature but good solubility upon heating—a characteristic often desired for crystallization.[22]

Materials:

-

1-acetyl-N-cycloheptylpiperidin-4-amine

-

Small test tubes or 1-2 mL glass vials

-

Vortex mixer

-

Heat gun or hot water bath

-

Selection of solvents (see Table 1 for suggestions)

Procedure:

-

Place approximately 5-10 mg of the compound into a series of labeled test tubes.

-

Add 0.5 mL of a single solvent to each corresponding tube.

-

Vigorously mix the contents using a vortex mixer for 30 seconds.

-

Observe and record the solubility at room temperature (e.g., Insoluble, Partially Soluble, Fully Soluble).

-

For tubes where the solid is not fully dissolved, gently heat the mixture while mixing until the solvent begins to boil.

-

Record the solubility at the elevated temperature.

-

Allow the heated tubes to cool to room temperature, then place them in an ice bath for 15-20 minutes.

-

Observe and record if a precipitate or crystals form upon cooling. This indicates the solvent may be suitable for crystallization.

Table 1: Suggested Solvents for Initial Screening

| Class | Solvent | Polarity Index | Boiling Point (°C) | Notes |

|---|---|---|---|---|

| Polar Protic | Water | 10.2 | 100 | Unlikely to be a good solvent alone due to large hydrophobic moiety. |

| Methanol | 5.1 | 65 | Good starting point for polar compounds. | |

| Ethanol | 4.3 | 78 | Common, less toxic alcohol. | |

| Isopropanol (IPA) | 3.9 | 82 | Less polar than ethanol. | |

| Polar Aprotic | Acetonitrile (ACN) | 5.8 | 82 | Common HPLC mobile phase component. |

| Acetone | 5.1 | 56 | Strong solvent, highly volatile. | |

| Dimethylformamide (DMF) | 6.4 | 153 | High boiling point, strong solubilizer.[4] | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Very strong solubilizer, high boiling point. | |

| Ethyl Acetate (EtOAc) | 4.4 | 77 | Common ester, medium polarity. | |

| Tetrahydrofuran (THF) | 4.0 | 66 | Common ether, can form peroxides. | |

| Non-Polar | Toluene | 2.4 | 111 | Aromatic hydrocarbon. |

| Dichloromethane (DCM) | 3.1 | 40 | Halogenated, use in fume hood. |

| | Heptane/Hexane | 0.1 | 98/69 | Aliphatic hydrocarbons, likely poor solvents. |

Protocol: Quantitative Solubility Measurement by HPLC

Objective: To accurately determine the equilibrium solubility of the compound in the most promising solvents identified during the qualitative screen. The "shake-flask" method followed by HPLC analysis is a gold-standard approach.[20][23]

Procedure:

Part A: Sample Preparation (Shake-Flask Method)

-

Accurately weigh an excess amount of 1-acetyl-N-cycloheptylpiperidin-4-amine (e.g., 20-30 mg) into a 4 mL glass vial. The key is to ensure undissolved solid remains at equilibrium.[24]

-

Add a precise volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Seal the vial tightly and place it on a shaker or stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the suspension for at least 24 hours to ensure equilibrium is reached.

-

After 24 hours, visually confirm that excess solid is still present.

-

Allow the suspension to settle. Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles.[25]

-

Immediately dilute the clear filtrate with a suitable diluent (typically the HPLC mobile phase) to a concentration within the pre-determined calibration range. A large dilution factor (e.g., 1:100 or 1:1000) will likely be necessary. Record the dilution factor precisely.

Part B: HPLC Analysis

-

Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities or degradants. A C18 column with a gradient elution using a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is a common starting point.[25][26]

-

Calibration Curve: Prepare a series of at least five calibration standards of known concentration from a primary stock solution. The concentration range should bracket the expected concentration of the diluted sample.[5]

-

Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.99.

-

Inject the diluted, filtered sample from Part A.

-

Calculation: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Interpretation and Stability Assessment

Summarizing and Selecting

Compile the quantitative solubility data into a clear table for comparison.

Table 2: Example Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) |

|---|---|---|

| Methanol | 25 | 150.2 |

| Ethanol | 25 | 85.5 |

| Isopropanol | 25 | 40.1 |

| Acetonitrile | 25 | 110.8 |

| Ethyl Acetate | 25 | 25.3 |

| Dichloromethane | 25 | >200 |

The "optimal" solvent is context-dependent. For purification via crystallization, a solvent with high solubility at elevated temperatures and low solubility at room temperature is ideal. For formulation or as a reaction medium, the solvent with the highest solubility might be preferred. Always consider safety, environmental impact, boiling point (for ease of removal), and cost.[1][4]

Protocol: Solution Stability Assessment

Objective: To ensure the compound does not degrade when dissolved in the chosen optimal solvent(s) over a relevant timeframe.[27]

Procedure:

-

Prepare an accurately known concentration of the compound (e.g., 1 mg/mL) in the selected optimal solvent(s).

-

Divide the solution into several vials. Store them under different conditions relevant to your process (e.g., room temperature exposed to light, room temperature in the dark, refrigerated at 2-8 °C).[28]

-

Establish a time-zero (T=0) purity profile by immediately analyzing a sample via HPLC.

-

Analyze the stored samples at specified time points (e.g., 4 hours, 24 hours, 48 hours, 1 week).[29]

-

At each time point, quantify the peak area of the parent compound and look for the appearance of any new peaks, which would indicate degradation.

-

Calculate the percentage of the compound remaining relative to the T=0 sample. A solution is generally considered stable if the analyte concentration remains within ±5-10% of the initial value and no significant degradation products appear.[27]

Conclusion

This application note provides a robust, integrated framework for selecting an optimal solvent for 1-acetyl-N-cycloheptylpiperidin-4-amine. By combining theoretical predictions with a systematic, two-tiered experimental screening process—qualitative followed by quantitative—researchers can efficiently identify promising candidates. The final selection must be validated through stability studies and balanced against practical considerations such as process compatibility, safety, and environmental impact. This methodical approach minimizes trial and error, accelerates development timelines, and ensures the selection of a solvent system that is both effective and appropriate for the intended application.

References

-

SCM. COSMO-RS: predict solubilities & fluid thermodynamics. Available from: [Link]

-

Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022). Available from: [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]

-

Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Available from: [Link]

-

Klamt, A., et al. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. PubMed. Available from: [Link]

-

Wikipedia. COSMO-RS. Available from: [Link]

-

Gîrbea, G., et al. (2021). Solvent selection for pharmaceuticals. ResearchGate. Available from: [Link]

-

Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. Available from: [Link]

-

Chemistry Stack Exchange. Explain why amino acids are insoluble in diethyl ether but N -acetyl amino acids are soluble. Available from: [Link]

-

Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Available from: [Link]

-

MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available from: [Link]

-

Scribd. Hansen Solubility Parameters Guide. Available from: [Link]

-

European Fine Chemicals Group. The important role of solvents in Fine Chemicals. Available from: [Link]

-

Wikipedia. Hansen solubility parameter. Available from: [Link]

-

Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. Available from: [Link]

-

De-Luca, L. (2023). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ACS Sustainable Chemistry & Engineering. Available from: [Link]

-

ResearchGate. (2014). Development and validation of a RP-HPLC method for determination of solubility of Furosemide. Available from: [Link]

-

Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Available from: [Link]

-

Behm, F., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available from: [Link]

-

Malik, P. (2025). Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery. Harvard University DASH. Available from: [Link]

-

van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available from: [Link]

-

Domanska, U., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. Available from: [Link]

-

Hansen, C. M. Hansen Solubility Parameters. Available from: [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Available from: [Link]

-

Semantic Scholar. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available from: [Link]

-

Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available from: [Link]

-

Tumpa, A., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. Available from: [Link]

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. Available from: [Link]

-

South African Health Products Regulatory Authority. STABILITY TESTING. Available from: [Link]

-

Journal of Chemical Education. (2024). Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. Available from: [Link]

-

Bajaj, S., et al. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science. Available from: [Link]

-

PDS. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing? Available from: [Link]

-

Principles of Drug Action 1, Spring 2005, Amines. Available from: [Link]

-

NCERT. Amines. Available from: [Link]

-

PubChem. 1-Acetylpiperidine-4-carboxylic acid. Available from: [Link]

-

ResearchGate. (2025). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]

Sources

- 1. efcg.cefic.org [efcg.cefic.org]

- 2. coastviewsolvents.com [coastviewsolvents.com]

- 3. researchgate.net [researchgate.net]

- 4. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaguru.co [pharmaguru.co]

- 6. vaia.com [vaia.com]

- 7. webhome.auburn.edu [webhome.auburn.edu]

- 8. ncert.nic.in [ncert.nic.in]

- 9. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. scribd.com [scribd.com]

- 13. mdpi.com [mdpi.com]

- 14. dash.harvard.edu [dash.harvard.edu]

- 15. COSMO-RS - Wikipedia [en.wikipedia.org]

- 16. zenodo.org [zenodo.org]

- 17. scm.com [scm.com]

- 18. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. approcess.com [approcess.com]

- 20. mdpi.com [mdpi.com]

- 21. semanticscholar.org [semanticscholar.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 25. biorelevant.com [biorelevant.com]

- 26. researchgate.net [researchgate.net]

- 27. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]

- 29. pharmtech.com [pharmtech.com]

Application Note: HPLC Method Development for 1-acetyl-N-cycloheptylpiperidin-4-amine

This Technical Application Note provides a comprehensive guide for the HPLC method development of 1-acetyl-N-cycloheptylpiperidin-4-amine . This compound presents specific chromatographic challenges: it possesses a basic secondary amine functionality (prone to peak tailing) and lacks a strong UV chromophore (limiting detection sensitivity).[1]

The following protocol is designed using a Quality by Design (QbD) approach, prioritizing peak shape integrity and detection limits.

Executive Summary

Developing a robust HPLC method for 1-acetyl-N-cycloheptylpiperidin-4-amine requires overcoming two primary obstacles:

-

Silanol Interaction: The secondary amine at position 4 is highly basic (

).[1][2] On standard silica columns at acidic pH, this moiety interacts with residual silanols, causing severe peak tailing.[2] -

Detection Limits: The molecule lacks an aromatic ring.[1] UV detection relies on the weak amide absorbance at 205–210 nm, necessitating high-purity solvents to minimize baseline drift.[1][2]

Recommended Strategy: Use a High-pH Reversed-Phase method on a hybrid-silica column.[1][2] Operating at pH 10.0 neutralizes the basic amine, improving peak symmetry and retention while allowing the use of MS-compatible buffers.

Compound Characterization & Physicochemical Profile

Understanding the molecule is the first step in rational method design.

| Property | Value (Estimated) | Chromatographic Implication |

| Structure | Piperidine ring with N-acetyl (amide) and 4-N-cycloheptyl (amine).[1][2] | Amide: Neutral. 4-Amine: Basic center.[1][2] |

| Molecular Weight | ~238.37 g/mol | Suitable for LC-MS (ESI+).[1][2] |

| ~10.2 – 10.8 (Secondary Amine) | At pH < 8, the molecule is positively charged ( | |

| LogP | ~1.8 – 2.2 | Moderately lipophilic; good retention on C18.[1][2] |

| UV Max | ~205 nm (Amide | Requires low-UV detection; solvents must be UV-transparent.[1][2] |

Method Development Logic (The "Why")

The pH Decision: Acidic vs. Basic[1]

-

Traditional Acidic Method (pH 2.5): At low pH, the amine is fully protonated. While solubility is high, the cation interacts strongly with deprotonated silanols on the column stationary phase, leading to "shark-fin" tailing. This requires ion-pairing agents (e.g., TFA), which suppress MS sensitivity.[1][2]

-

Modern Basic Method (pH 10.0): By raising the pH near the amine's

, we suppress ionization. The neutral molecule interacts only with the C18 ligands, resulting in sharp, symmetrical peaks and higher loadability. This is the chosen approach.

Column Selection

Standard silica dissolves at pH > 8.[1][2]0. We must use Hybrid Particle Technology (HPT) or bidentate C18 ligands designed for high pH stability.[1][2]

Detection Strategy

Since the compound lacks a benzene ring, detection at 254 nm is impossible.[1] We must use 210 nm .[1][2]

-

Risk:[1][2][3] Acetonitrile absorbs at <200 nm; Formic acid absorbs at <210 nm.[1][2]

-

Solution: Use Ammonium Bicarbonate (transparent at 210 nm) and HPLC-grade Acetonitrile.[1][2]

Experimental Protocol

Reagents & Standards

-

Reference Standard: 1-acetyl-N-cycloheptylpiperidin-4-amine (>98% purity).[1][2]

-

Solvents: Acetonitrile (HPLC Gradient Grade), Milli-Q Water (18.2 MΩ).[1][2]

-

Buffer Salt: Ammonium Bicarbonate (LC-MS grade) or Ammonium Hydroxide (28%).[1][2]

Instrument Parameters

| Parameter | Setting | Rationale |

| Column | XBridge BEH C18 XP , 2.5 µm, 3.0 x 100 mm | Hybrid particle withstands pH 10; 2.5 µm offers UHPLC-like resolution on standard HPLC.[1][2] |

| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10.0 | High pH suppresses amine ionization; volatile for MS.[1] |

| Mobile Phase B | Acetonitrile (100%) | Strong eluent; low viscosity.[1][2] |

| Flow Rate | 0.6 mL/min | Optimized for 3.0 mm ID column.[1][2] |

| Col. Temp. | 40°C | Reduces viscosity; improves mass transfer for basic amines.[1][2] |

| Detection | UV @ 210 nm (Bandwidth 4 nm) | Target amide bond absorbance.[1][2] Ref. wavelength: OFF. |

| Injection | 2.0 µL | Low volume prevents solvent effects.[1][2] |

Gradient Program

| Time (min) | % Mobile Phase B | Curve | Description |

| 0.00 | 5 | Initial | Equilibrate at low organic to trap polar impurities. |

| 1.00 | 5 | 6 | Hold to elute unretained salts. |

| 8.00 | 95 | 6 | Linear gradient to elute the main compound and lipophilic dimers. |

| 10.00 | 95 | 6 | Wash column.[1][2] |

| 10.10 | 5 | 1 | Return to initial conditions.[1][2] |

| 14.00 | 5 | 1 | Re-equilibration (Critical for reproducibility). |

Method Development Workflow Visualization

The following diagram illustrates the decision matrix used to arrive at the High-pH protocol.

Caption: Decision tree prioritizing High-pH chromatography to mitigate amine tailing and ensure MS compatibility.

Validation & Troubleshooting

System Suitability Criteria

Before running samples, ensure the system meets these metrics:

-

Tailing Factor (

): Must be < 1.5 (Ideally < 1.2).[1][2] If -

Sensitivity (S/N): Limit of Quantitation (LOQ) should be established at S/N > 10. Expect LOQ approx.[1][2] 0.5 µg/mL via UV.[2]

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Drifting Baseline | UV absorbance of mobile phase B. | Ensure Acetonitrile is "Gradient Grade."[1][2] Do not use TFA at 210 nm; it absorbs strongly.[1][2] |

| Peak Tailing | Secondary silanol interactions.[1][2] | Verify pH is ≥ 10.[1][2][4]0. If using an older column, switch to a fresh Hybrid C18.[1] |

| Split Peaks | Sample solvent mismatch. | Dissolve sample in 10% MeCN / 90% Water.[1][2] Do not dissolve in 100% MeCN.[1][2] |

| Ghost Peaks | Carryover. | The cycloheptyl group is lipophilic.[1] Add a needle wash step with 90% Acetonitrile/10% Water.[1][2] |

References

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] (Standard text on method development logic).

-

McCalley, D. V. (2010).[1] "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A, 1217(6), 858-880.[2] (Authoritative source on high-pH chromatography for amines).[1][2]

-

Waters Corporation. (2023).[1][2] XBridge BEH Column Care and Use Manual. (Verification of hybrid particle stability at pH 10).

-

Dolan, J. W. (2006).[1] "The Power of pH." LCGC North America, 24(11).[1] (Explanation of pH effects on selectivity and peak shape).

Sources

Troubleshooting & Optimization

improving synthesis yield of 1-acetyl-N-cycloheptylpiperidin-4-amine

An essential component in contemporary drug discovery, 1-acetyl-N-cycloheptylpiperidin-4-amine serves as a key building block for various therapeutic agents. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of this important intermediate.

Synthetic Overview

The most direct and efficient synthesis of 1-acetyl-N-cycloheptylpiperidin-4-amine is achieved through a one-pot reductive amination reaction. This process involves the condensation of 1-acetyl-4-piperidone with cycloheptylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Caption: Overall synthetic scheme for 1-acetyl-N-cycloheptylpiperidin-4-amine.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reductive amination reaction has a very low yield or is not working at all. What are the common causes?

A: Low or no yield in this reaction can be attributed to several factors, primarily related to imine formation, the choice and handling of the reducing agent, and overall reaction conditions.

1. Inefficient Imine Formation: The reaction between the ketone (1-acetyl-4-piperidone) and the amine (cycloheptylamine) to form the imine is a reversible equilibrium.[1] If the equilibrium is not driven towards the imine, the subsequent reduction step will be inefficient.

-

Troubleshooting:

-

Water Removal: The formation of the imine releases a molecule of water. While some reducing agents tolerate water, its presence can hinder the reaction. Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before adding the reducing agent.

-

pH Control: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction.[2] However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.

-

2. Suboptimal Reducing Agent: The choice of reducing agent is critical for selectively reducing the imine in the presence of the ketone starting material.

-

Troubleshooting:

-

Use a Mild, Selective Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for most reductive aminations.[2][3] It is less reactive than sodium borohydride (NaBH₄) and will preferentially reduce the protonated imine over the ketone.[4] Sodium cyanoborohydride (NaBH₃CN) is another effective option, but it is toxic and requires careful handling.[1]

-

Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Borohydride reagents can decompose upon exposure to moisture.

-

3. Reaction Conditions: The solvent and temperature can significantly influence the reaction outcome.

-

Troubleshooting:

-

Solvent Choice: Aprotic solvents that can dissolve both reactants are ideal. 1,2-Dichloroethane (DCE) and dichloromethane (DCM) are the most commonly used and effective solvents for reactions involving NaBH(OAc)₃.[3][5] Tetrahydrofuran (THF) is another alternative.

-

Temperature: Most reductive aminations proceed efficiently at room temperature. Excessive heat is generally not required and may lead to side product formation.

-

Caption: Workflow for troubleshooting low product yield.

Issue 2: Formation of Side Products

Q: My reaction is producing significant amounts of side products, complicating purification. What are they and how can I suppress them?

A: The primary side products in this reaction are typically the result of the ketone being reduced or the starting amine being consumed in undesired ways.

1. Reduction of 1-acetyl-4-piperidone: If the reducing agent is too reactive or if the imine formation is slow, the starting ketone can be reduced to the corresponding alcohol, 1-acetylpiperidin-4-ol.

-

Troubleshooting:

-

Selective Reducing Agent: As mentioned, NaBH(OAc)₃ is highly selective for the imine over the ketone.[1] Avoid stronger reducing agents like NaBH₄ unless you are performing a stepwise procedure where the imine is formed first, and the ketone is consumed before the reductant is added.[4]

-

Order of Addition: Allow the ketone and amine to stir for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent.

-

2. Dialkylation of Cycloheptylamine: In some reductive aminations, the product secondary amine can react with another molecule of the ketone, leading to a tertiary amine byproduct.[3] In this specific synthesis, this is less of a concern as the product amine is sterically hindered.

-

Troubleshooting:

-

Stoichiometry: Using a slight excess of the primary amine (cycloheptylamine, ~1.1-1.2 equivalents) can help ensure the ketone is fully converted to the desired imine and minimize side reactions.[3]

-

Issue 3: Purification Difficulties

Q: I am struggling to purify my final product. What are some common impurities and effective purification strategies?

A: The basic nature of the product amine can be exploited for purification. Common impurities include unreacted starting materials and the side products mentioned above.

-

Troubleshooting:

-

Acid-Base Extraction: An initial workup using liquid-liquid extraction can effectively remove non-basic impurities.[6]

-

Dissolve the crude reaction mixture in an organic solvent like DCM or ethyl acetate.

-

Extract with an acidic aqueous solution (e.g., 1 M HCl). The basic product and any unreacted cycloheptylamine will move into the aqueous layer as their hydrochloride salts.

-

Discard the organic layer, which contains neutral impurities like unreacted ketone or the alcohol side product.

-

Basify the aqueous layer with a strong base (e.g., 2 M NaOH) to a pH > 12.

-

Extract the now free-based amine back into an organic solvent.

-

Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate to yield the purified basic components.

-

-

Flash Column Chromatography: For separating the product from any remaining basic impurities, flash chromatography on silica gel is effective. A gradient elution system, such as dichloromethane/methanol with a small amount of triethylamine (e.g., 0.5-1%) to prevent the amine from tailing on the acidic silica, is recommended.

-

Alternative Multi-Step Synthesis & Troubleshooting

An alternative, though less direct, route involves starting with N-Boc-4-piperidone. This route introduces additional steps and potential pitfalls.

-

Reductive Amination: N-Boc-4-piperidone + Cycloheptylamine → tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate.

-

Boc-Deprotection: Acid-mediated removal of the Boc group to yield N-cycloheptylpiperidin-4-amine.

-

Selective Acylation: Acetylation of the piperidine nitrogen.

Q: I'm using the multi-step route and having issues with the Boc-deprotection step. What could be wrong?

A: Incomplete deprotection or side reactions can occur if conditions are not optimized.

-

Troubleshooting:

-

Acid Choice: Trifluoroacetic acid (TFA) in DCM is a very common and effective method for Boc deprotection.[7][8] An alternative is 4M HCl in 1,4-dioxane.[2]

-

Reaction Monitoring: The reaction is typically fast (1-2 hours at room temperature).[9] Monitor by TLC or LC-MS to ensure complete consumption of the starting material before workup.

-

Q: In the final acylation step, am I getting the acetyl group in the right place?

A: The target molecule requires acetylation on the piperidine ring nitrogen (position 1). The intermediate, N-cycloheptylpiperidin-4-amine, has two secondary amine nitrogens. Fortunately, the endocyclic piperidine nitrogen is generally more basic and nucleophilic than the exocyclic N-cycloheptyl amine, meaning it will be preferentially acylated.

-

Troubleshooting for Selective Acylation:

-

Anhydrous Conditions: Acetylating agents like acetyl chloride or acetic anhydride react readily with water. Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the reagent.[10]

-

Use of a Base: Add a non-nucleophilic base like triethylamine or pyridine (2-3 equivalents) to the reaction. This will scavenge the HCl or acetic acid byproduct and can enhance the reaction rate.[10]

-

Temperature Control: Add the acetyl chloride or acetic anhydride slowly to the reaction mixture, preferably at 0 °C, to control the exotherm and minimize potential side reactions.

-

Caption: Decision tree for optimizing the selective acylation step.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of 1-acetyl-4-piperidone

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-acetyl-4-piperidone (1.0 eq).

-

Solvent & Amine Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add cycloheptylamine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

-

Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 4-24 hours).

-

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by acid-base extraction or column chromatography as described above.

| Parameter | Recommended Condition | Rationale | Reference |

| Ketone | 1-acetyl-4-piperidone | Direct precursor for the target molecule. | N/A |

| Amine | Cycloheptylamine | Provides the N-cycloheptyl moiety. | [8] |

| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for imine reduction. | [2] |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic, good solubility for reactants. | [3][5] |

| Stoichiometry | Amine: 1.1 eq, Reductant: 1.5 eq | Excess amine drives imine formation; excess reductant ensures completion. | [3] |

| Temperature | Room Temperature | Sufficient for reaction; avoids side products. | [11] |

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

-

De la Cruz, M. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Pferschy-Wenzig, E.-M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. MDPI. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Pearson. (n.d.). Reductive Amination Practice Problems. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Wordpress. Retrieved from [Link]

-

Chem Survival. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]

-

The Chemistry Blog. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Lemke, C. T., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. PMC. Retrieved from [Link]

-

Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

-

Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Retrieved from [Link]

-

Ali, A., et al. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts. MDPI. Retrieved from [Link]

-

Liu, W., et al. (2023). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Chinese Chemical Letters. Retrieved from [Link]

- BASF SE. (1999). Preparation of 1-acetyl-4-piperidones. Google Patents.

-

Geng, P., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. PubMed. Retrieved from [Link]

-

LookChem. (n.d.). Cas 73874-95-0,4-N-BOC-Aminopiperidine. Retrieved from [Link]

-

Defense Technical Information Center. (2017). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]

- Google Patents. (n.d.). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.

-

Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]

-

Wang, W., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Nature Communications. PMC. Retrieved from [Link]

-

Arkat USA, Inc. (2004). N-Acylation in combinatorial chemistry. ARKIVOC. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

- Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

-

MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

-

SciSpace. (n.d.). Biocatalytic N-Acylation of Amines in Water Using an Acyltransferase from Mycobacterium smegmatis. Retrieved from [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]

- 6. benchchem.com [benchchem.com]

- 7. genscript.com [genscript.com]

- 8. mdpi.com [mdpi.com]

- 9. Lab Reporter [fishersci.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Acetylation of Cycloheptylpiperidin-4-amine

Executive Summary

This guide addresses the specific challenges in acetylating cycloheptylpiperidin-4-amine . The core objective is the selective N-acetylation of the primary amine (position 4) while preserving the integrity of the tertiary amine (position 1, bearing the cycloheptyl group).

The primary technical risks in this synthesis are diacetylation (imide formation), N-acylammonium degradation (reaction at the tertiary amine), and salt contamination . This document provides a self-validating protocol and a troubleshooting matrix to ensure high purity (>98%) and yield.

Troubleshooting Guide (Q&A)

Q1: I observe a "double acetylation" impurity (~+42 Da mass shift). How do I prevent this?

Diagnosis: This is likely the imide byproduct (

-

Excess Reagent: Using >1.5 equivalents of acetic anhydride (

). -

High Temperature: Heating the reaction drives the thermodynamically less stable imide formation.

-

Catalyst Overactivity: Using DMAP (4-Dimethylaminopyridine) can accelerate over-acetylation.

Corrective Action:

-

Stoichiometry Control: Limit

to 1.05 – 1.10 equivalents . -

Temperature: Conduct the addition at 0°C and do not exceed room temperature (20-25°C).

-

Quenching: Quench the reaction immediately upon consumption of starting material (monitor by TLC/LCMS) using a nucleophile like methanol or aqueous bicarbonate.

Q2: The reaction mixture turns deep reddish-brown/black. Is my product degrading?

Diagnosis: This indicates the formation of N-acylammonium salts or oxidation products derived from the tertiary amine (the cycloheptyl-piperidine nitrogen). Root Cause:

-

Tertiary Amine Attack: The tertiary nitrogen is nucleophilic. In the presence of excess

(especially in DMF or at high heat), it forms an unstable N-acetylammonium species. This species can undergo elimination or polymerization, leading to colored "tar" impurities. -

Oxidation: If the solvent is not degassed, the tertiary amine can form N-oxides, which degrade under acylation conditions.

Corrective Action:

-

Solvent Choice: Use DCM (Dichloromethane) or THF instead of DMF. DMF can promote color formation with anhydrides.[1]

-

Order of Addition: Add the acetylating agent slowly to the amine/base mixture at 0°C. This ensures the highly reactive primary amine consumes the reagent before the tertiary amine can react significantly.

Q3: My product isolates as a sticky gum instead of a solid. How do I fix this?

Diagnosis: The product is likely contaminated with Triethylamine Hydrochloride (TEA·HCl) or Acetic Acid salts , or it exists as a mixed salt form. Root Cause:

-

Incomplete Workup: The lipophilic cycloheptyl group makes the molecule behave like a "soap" (amphiphilic), causing salts to be trapped in the organic layer during extraction.

-

Salt vs. Free Base: The acetylated product has a basic center (the piperidine nitrogen). If isolated as a salt (acetate/chloride), it is often hygroscopic and gummy.

Corrective Action:

-

Free-Basing: Ensure the final wash is with saturated aqueous

or dilute NaOH (pH > 10) to convert the piperidine nitrogen to its free base form. -

Salt Removal: If using DCM, TEA·HCl is partially soluble.[2][3] Perform a "solvent swap": concentrate the gum, redissolve in Ethyl Acetate (EtOAc) or Ether , and filter off the precipitated TEA·HCl salts before final washing.

Q4: The reaction stalls with 10-15% starting material remaining.

Diagnosis: Reagent hydrolysis or protonation of the nucleophile. Root Cause:

-

Wet Solvents: Acetic anhydride hydrolyzes rapidly if water is present.

-

Protonation: As the reaction proceeds, acetic acid (AcOH) is generated. This protonates the unreacted primary amine (

), rendering it non-nucleophilic.

Corrective Action:

-

Auxiliary Base: Ensure you are using 1.2 – 1.5 equivalents of Triethylamine (TEA) or DIPEA to scavenge the acid byproduct and keep the primary amine deprotonated.

-

Reagent Quality: Use fresh

(distilled if necessary) and anhydrous solvents.[1]

High-Fidelity Acetylation Protocol

Objective: Synthesis of N-(1-cycloheptylpiperidin-4-yl)acetamide with >98% purity.

Reagents

-

Substrate: 1-Cycloheptylpiperidin-4-amine (1.0 eq)

-

Reagent: Acetic Anhydride (

) (1.1 eq) -

Base: Triethylamine (

) (1.2 eq) -

Solvent: Anhydrous Dichloromethane (DCM) (10 mL/g substrate)

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the amine and triethylamine in anhydrous DCM .

-

Cooling: Submerge the flask in an ice/water bath (0°C) . Allow to equilibrate for 10 minutes.

-